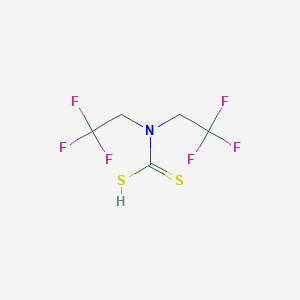

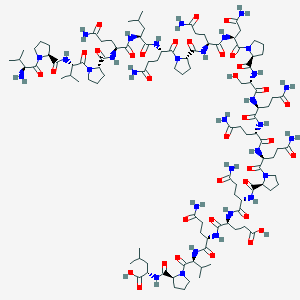

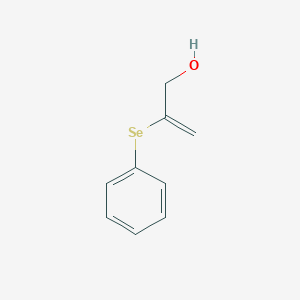

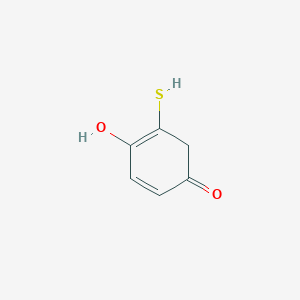

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, often involves the Gewald synthesis technique or modifications of it. These methods allow for the introduction of different substituents on the thiophene ring, which can significantly affect the compound's properties and activities. For instance, Romagnoli et al. (2012) explored the synthesis of a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the impact of modifications at the thiophene C-5 position on activity (Romagnoli et al., 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and interaction with biological targets. Crystallographic studies, such as those performed by Abbasi et al. (2011), provide detailed insights into the molecular geometry, crystal packing, and interactions within the crystal structure, influencing the compound's stability and reactivity (Abbasi et al., 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, which can be tailored to produce compounds with desired properties. For example, Corral and Lissavetzky (1984) described the transformation of methyl 3-hydroxythiophene-2-carboxylate into thiophene-2,4-diols and subsequently into thiotetronic acids, showcasing the versatility of thiophene chemistry (Corral & Lissavetzky, 1984).

Wissenschaftliche Forschungsanwendungen

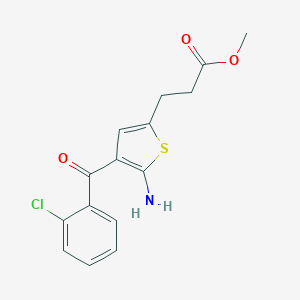

Allosteric Modulators of the A1 Adenosine Receptor

The compound 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has been explored for its role as a pharmacophore in identifying small molecules acting as allosteric modulators at the adenosine A1 receptor. This scaffold is integral in enhancing allosteric activity, with specific studies showing the significance of substituents on the thiophene ring for modulating the activity at the receptor. These insights are crucial for understanding the structural requirements for allosteric modulation and have implications for the development of therapeutic agents targeting the adenosine A1 receptor (Romagnoli et al., 2015).

Structural and Antimicrobial Studies

The 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene scaffold has been utilized in synthesizing various derivatives with potential antimicrobial and analgesic activities. These studies involve not only the synthesis but also a detailed structural elucidation using techniques like IR, NMR, and mass spectral data, providing insights into the relationships between structure and biological activity. Such research contributes to the broader field of medicinal chemistry by identifying novel compounds with potential therapeutic applications (Kumara et al., 2009).

Eigenschaften

IUPAC Name |

methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-20-13(18)7-6-9-8-11(15(17)21-9)14(19)10-4-2-3-5-12(10)16/h2-5,8H,6-7,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTUUSFBUKOHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546343 |

Source

|

| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |

CAS RN |

100827-77-8 |

Source

|

| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)